![molecular formula C25H28N8O2 B10819298 15-[1-[2-(Dimethylamino)ethyl]pyrazol-4-yl]-11-oxa-3,4,6,19,24-pentazatetracyclo[18.3.1.02,6.012,17]tetracosa-1(24),2,4,12(17),13,15,20,22-octaen-18-one](/img/structure/B10819298.png)
15-[1-[2-(Dimethylamino)ethyl]pyrazol-4-yl]-11-oxa-3,4,6,19,24-pentazatetracyclo[18.3.1.02,6.012,17]tetracosa-1(24),2,4,12(17),13,15,20,22-octaen-18-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthetic routes and reaction conditions for compound 26 involve the creation of a macrocyclic structure. The specific details of the synthesis, including the reagents and conditions used, are typically proprietary and detailed in specialized chemical literature. Industrial production methods for such compounds often involve multi-step synthesis processes that are optimized for yield and purity .
Analyse Chemischer Reaktionen
Compound 26 undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for these reactions include halogens, acids, and bases.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Compound 26 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool to study the inhibition of ASK1 and its effects on various biochemical pathways.
Biology: Helps in understanding the role of ASK1 in cellular processes such as apoptosis and inflammation.
Medicine: Potential therapeutic applications in treating neurodegenerative diseases and conditions involving inflammatory demyelination.
Industry: May be used in the development of new pharmaceuticals targeting ASK1.
Wirkmechanismus
The mechanism of action of compound 26 involves the inhibition of ASK1. ASK1 is a key player in the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in various cellular processes, including apoptosis, inflammation, and stress responses. By inhibiting ASK1, compound 26 can modulate these pathways, potentially leading to therapeutic effects in conditions such as neurodegeneration and inflammation .
Vergleich Mit ähnlichen Verbindungen
Compound 26 is unique among its analogues due to its high level of central nervous system penetration. Similar compounds include other ASK1 inhibitors, such as:
Compound 10: Another ASK1 inhibitor with different structural properties.
Selonsertib: A known ASK1 inhibitor used in clinical trials for various conditions.
These compounds share the common feature of inhibiting ASK1 but differ in their chemical structures and specific pharmacokinetic properties .
Eigenschaften
Molekularformel |
C25H28N8O2 |
|---|---|
Molekulargewicht |
472.5 g/mol |
IUPAC-Name |
15-[1-[2-(dimethylamino)ethyl]pyrazol-4-yl]-11-oxa-3,4,6,19,24-pentazatetracyclo[18.3.1.02,6.012,17]tetracosa-1(24),2,4,12(17),13,15,20,22-octaen-18-one |
InChI |
InChI=1S/C25H28N8O2/c1-31(2)11-12-33-16-19(15-27-33)18-8-9-22-20(14-18)25(34)29-23-7-5-6-21(28-23)24-30-26-17-32(24)10-3-4-13-35-22/h5-9,14-17H,3-4,10-13H2,1-2H3,(H,28,29,34) |
InChI-Schlüssel |
JGKCBXMHIQSQHJ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCN1C=C(C=N1)C2=CC3=C(C=C2)OCCCCN4C=NN=C4C5=NC(=CC=C5)NC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



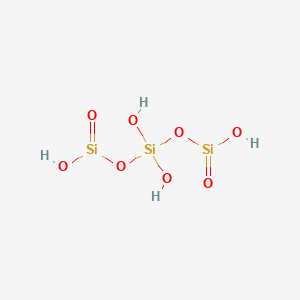

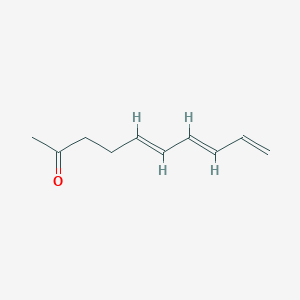
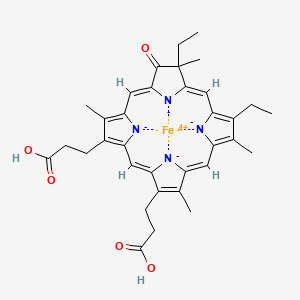
![(2Z,6Z,10E)-13-[(2R)-6-hydroxy-2,8-dimethyl-3,4-dihydrochromen-2-yl]-2,6,10-trimethyltrideca-2,6,10-trienoic acid](/img/structure/B10819244.png)
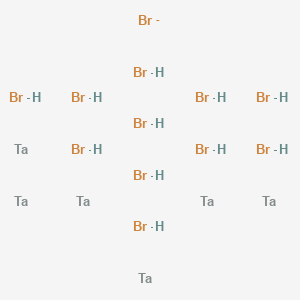

![iron(3+);(2S,3R,4R,5R)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyhexane-1,2,3,4,5-pentol](/img/structure/B10819261.png)
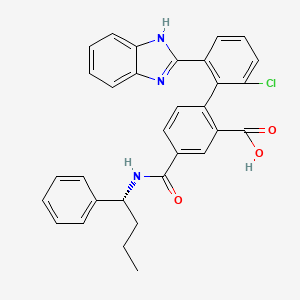


![[As(4-F)F4]-GHRP-6](/img/structure/B10819274.png)
![3-((4'-Chloro-[1,1'-biphenyl]-4-yl)methoxy)-N-hydroxyisoxazole-5-carboxamide](/img/structure/B10819286.png)
